molecular formula C9H7NO2 B1600730 2,3-Dihydroisoquinoline-1,4-dione CAS No. 31053-30-2

2,3-Dihydroisoquinoline-1,4-dione

Cat. No.: B1600730
CAS No.: 31053-30-2
M. Wt: 161.16 g/mol
InChI Key: WRRHHSIPJQOVJM-UHFFFAOYSA-N
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Description

2,3-Dihydroisoquinoline-1,4-dione is a chemical compound with the molecular formula C9H7NO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves a metal-free switchable synthesis through the oxidation of isoquinolinium salts . This process constructs 1,4-bridged dihydroisoquinoline-3-ones for the first time via the sequential oxidation/annulation of isoquinolinium salts .


Chemical Reactions Analysis

This compound compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The diverse range of synthetic methods employs acryloyl benzamides as key substrates .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 161.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Innovative methods for synthesizing 2,3-Dihydroisoquinoline-1,4-dione derivatives have been developed. For instance, a metal-free synthesis of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones using hypervalent reagent PhI(OCOCF3)2 was discovered, contributing to the field of organic synthesis (Yang et al., 2015).

  • Generation of Novel Heterocyclic Scaffolds : Research has explored the ring expansion of related compounds, like 2-azido-2-phenyl-indan-1,3-dione, to generate unique 3-amino-2,3-dihydroisoquinoline-1,4-diones. This led to the discovery of new tricyclic scaffolds, contributing to heterocyclic chemistry (Mittendorf et al., 2020).

Applications in Organic Chemistry

  • Development of Condensed Derivatives : Research has led to the synthesis of new condensed 3,4-dihydroisoquinoline derivatives. These compounds have potential applications in various fields of organic and medicinal chemistry (Gulyakevich et al., 2001).

  • Synthesis of 1,4-Benzodiazepine-2,5-diones : The transformation of related compounds under basic conditions to yield 1,4-benzodiazepine-2,5-diones is another significant application. This highlights the versatility of this compound in synthesizing clinically relevant structures (Křemen et al., 2017).

Potential in Medicinal Chemistry

  • HIV-1 Research : The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has been identified as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This discovery is crucial for the development of new antiviral agents (Billamboz et al., 2011).

Safety and Hazards

The safety information for 2,3-Dihydroisoquinoline-1,4-dione includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for the study of 2,3-Dihydroisoquinoline-1,4-dione could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, there is interest in the development of novel this compound analogs with potent biological activity .

Biochemical Analysis

Biochemical Properties

2,3-Dihydroisoquinoline-1,4-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, this compound has been shown to bind to proteins involved in oxidative stress responses, potentially modulating their function and protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways related to neurotransmitter release and synaptic plasticity . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell survival and apoptosis . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with monoamine oxidase can lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression profiles and metabolic shifts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters and xenobiotics . It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites . The compound can also affect the synthesis and degradation of other bioactive molecules, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

Properties

IUPAC Name

2,3-dihydroisoquinoline-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRHHSIPJQOVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500781
Record name 2,3-Dihydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31053-30-2
Record name 2,3-Dihydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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